N-[(2Z)-5-(benzylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Properties
Molecular Formula |
C20H17N3O2S3 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H17N3O2S3/c24-18(16-17(26-12-11-25-16)15-9-5-2-6-10-15)21-19-22-23-20(28-19)27-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,22,24) |
InChI Key |
IYROCIFIMRXIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-5-(benzylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with significant potential in pharmacology. This compound features a thiadiazole ring and an oxathiine structure, both of which are known for their diverse biological activities. The following sections detail the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H17N5O3S3 |
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiadiazole and oxathiine moieties may facilitate binding to enzymes or receptors involved in critical cellular processes. Research indicates that similar compounds exhibit mechanisms such as:
- Inhibition of DNA/RNA synthesis : Thiadiazole derivatives have been shown to inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation .
- Modulation of kinase activity : Compounds containing thiadiazole rings often target kinases that play roles in tumorigenesis .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- A study reported that a related thiadiazole derivative exhibited IC50 values of 4.37 μM against HepG-2 liver cancer cells and 8.03 μM against A549 lung cancer cells . This suggests that the compound may possess similar or enhanced anticancer properties.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties:
- Research has demonstrated that compounds with thiadiazole rings exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. .
- The presence of specific substituents on the benzylsulfanyl group enhances these activities by improving binding affinity to microbial targets .
Study 1: Antitumor Activity
In a recent study focusing on the synthesis and evaluation of thiadiazole derivatives, it was found that compounds similar to this compound showed promising results against various cancer cell lines. The study utilized molecular docking techniques to confirm binding interactions with target proteins involved in cancer progression.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of a series of thiadiazole compounds. The results indicated potent activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| N-(2-bromophenyl)acetamide | Anticancer | IC50: 10 μM |
| 5-(benzylsulfanyl)-1,3,4-thiadiazole | Antimicrobial | MIC: 32 μg/mL |
| 1,3-thiazole derivatives | Antifungal and anticancer | IC50: 7 μM |
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of heterocyclic compounds known as thiadiazoles. Its molecular formula is , with a molecular weight of 409.5 g/mol. The structural features include a benzylsulfanyl group and an oxathiine ring, which are critical for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-[(2Z)-5-(benzylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit significant activity against various bacterial strains. For instance:
- In vitro Studies : A study reported that certain thiadiazole derivatives showed notable antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of microbial cell membranes and inhibition of key metabolic pathways .
Antitumor Activity
This compound has shown promise in cancer research:
- Cell Line Studies : In vitro evaluations demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects on various cancer cell lines including breast cancer (MDA-MB-231) and prostate cancer cells . For instance, some derivatives achieved IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole | MDA-MB-231 | 3.3 | |
| N-Benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole | HEK293T | 34.71 |
Other Therapeutic Applications
Beyond antimicrobial and antitumor activities, the compound has potential applications in other therapeutic areas:
- Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives may possess anti-inflammatory effects through the modulation of inflammatory mediators .
- Antitubercular Activity : Certain derivatives have shown effectiveness against Mycobacterium smegmatis, indicating potential use in tuberculosis treatment .
Case Studies and Research Findings
Several case studies highlight the efficacy of thiadiazole compounds in clinical settings:
- Antibacterial Efficacy : A series of synthesized thiadiazole compounds were tested against resistant bacterial strains, demonstrating superior activity compared to traditional antibiotics .
- Cancer Treatment Trials : In vivo studies involving animal models treated with thiadiazole derivatives showed reduced tumor growth rates compared to control groups .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects: The benzylsulfanyl group in the target compound increases molecular weight and lipophilicity compared to the propan-2-yl substituent in the compound from . This may enhance membrane permeability but reduce aqueous solubility.
Heterocycle Core :
- The 1,3,4-thiadiazole ring in the target compound contrasts with 1,3,4-oxadiazole derivatives (). Thiadiazoles exhibit greater electron-withdrawing character due to sulfur’s electronegativity, which may influence redox behavior and binding affinity in biological systems .
Fused Ring Systems :
Preparation Methods
Cyclization of Thiosemicarbazide
The 1,3,4-thiadiazole ring is formed via cyclization of 4-benzylthiosemicarbazide (prepared from benzyl isothiocyanate and hydrazine hydrate) using orthoformate esters (e.g., triethyl orthoformate) in the presence of concentrated HCl.
Reaction Conditions :
Mechanism :
Introduction of Benzylsulfanyl Group
The 5-position of the thiadiazole is functionalized via nucleophilic substitution using benzyl mercaptan in the presence of K₂CO₃ or NaH .
Procedure :
-
Dissolve 2-amino-1,3,4-thiadiazole in dry DMF.
-
Add benzyl mercaptan (1.2 eq) and K₂CO₃ (2 eq).
Synthesis of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxamide
Formation of the Oxathiine Ring
The oxathiine ring is synthesized via cyclization of 2-mercapto-3-phenylpropanamide with 1,2-dibromoethane in basic conditions.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | Reflux |
| Solvent | Ethanol |
| Base | NaOH (10% aqueous) |
| Yield | 65–70% |
Key Intermediate :
Carboxamide Functionalization
The carboxamide group is introduced via Schiff base formation between the oxathiine aldehyde and ammonium acetate.
Procedure :
Condensation to Form the Hydrazone Linkage
Hydrazone Formation
The final step involves condensation of 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxaldehyde in the presence of glacial acetic acid .
Reaction Conditions :
Characterization :
Optimization and Challenges
Yield Improvement Strategies
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step protocols, including:
- Thiadiazole core formation : Cyclization of thiocarbazides or hydrazine derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Oxathiine ring construction : Cyclocondensation of mercaptoacetamide intermediates with α,β-unsaturated ketones .
- Sulfanyl group introduction : Nucleophilic substitution using benzylthiols in polar aprotic solvents (e.g., DMF) at 60–80°C . Optimization strategies :
- Monitor reaction progress via TLC/HPLC to adjust time and temperature .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize side products .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- 1H/13C NMR : Assign peaks to thiadiazole (δ 8.1–8.3 ppm for NH), oxathiine (δ 4.5–5.0 ppm for CH₂), and benzylsulfanyl (δ 3.8–4.2 ppm for SCH₂) .
- IR spectroscopy : Validate carbonyl (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) groups .
- High-resolution MS : Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity, and what contradictions exist in SAR data?
- Thiadiazole modifications : Replacing benzylsulfanyl with cyclopentyl groups reduces antimicrobial activity but enhances anticancer potency (IC₅₀ shift from 12 μM to 8 μM) .
- Oxathiine ring vs. oxadiazole : Oxathiine improves metabolic stability (t₁/₂: 4.2 h vs. 1.8 h) but lowers solubility . Data contradictions :
- Some studies report anti-inflammatory activity via COX-2 inhibition , while others attribute effects to NF-κB pathway modulation . Resolve via in vitro enzyme assays paired with gene expression profiling.
Q. What experimental approaches are used to study the compound’s mechanism of action, and how do they address target ambiguity?
- Molecular docking : Predict binding to bacterial dihydrofolate reductase (docking score: −9.2 kcal/mol) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd: 1.3 μM) to validate target engagement .
- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. DHFR-knockout microbial strains .
Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized through formulation or structural redesign?
- Lipophilicity adjustments : Introduce polar groups (e.g., carboxylates) to reduce logP from 3.8 to 2.5, improving aqueous solubility .
- Prodrug strategies : Mask carboxamide as an ester prodrug to enhance oral absorption (bioavailability increase: 22% → 58%) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm) for sustained release (72 h) .
Methodological Guidance
Q. How should researchers resolve contradictory spectral data during characterization?
- Case example : Discrepant 1H NMR signals for oxathiine CH₂ protons (δ 4.6 vs. 4.9 ppm). Solution :
Re-run NMR in deuterated DMSO to eliminate solvent effects .
Compare with computational NMR predictions (e.g., ACD/Labs) .
Confirm via 2D-COSY to assign coupling patterns .
Q. What strategies mitigate synthetic challenges like low yields in sulfanyl group introduction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
